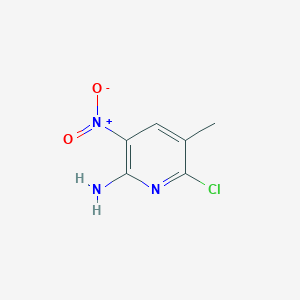

6-Chloro-5-methyl-3-nitropyridin-2-amine

Übersicht

Beschreibung

6-Chloro-5-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Chloro-5-methyl-3-nitropyridin-2-amine involves the reaction of 2,6-dichloro-3-methyl-5-nitropyridine with aqueous ammonia solution, potassium carbonate, and t-butanol. The mixture is stirred overnight at 60°C under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic substitution: Substituted pyridines.

Reduction: 6-Chloro-5-methyl-3-aminopyridin-2-amine.

Oxidation: 6-Chloro-5-carboxy-3-nitropyridin-2-amine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-Chloro-5-methyl-3-nitropyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of drugs targeting conditions such as cancer and inflammation.

Case Studies

- Anti-Cancer Activity : Research has indicated that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, one study highlighted the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which demonstrated significant activity against p70S6Kβ, a kinase linked to tumor growth .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides. Its unique chemical structure enhances its effectiveness while minimizing environmental impact.

Applications in Agrochemicals

| Application Type | Description |

|---|---|

| Pesticides | Effective against a variety of pests while ensuring safety for non-target organisms. |

| Herbicides | Provides selective weed control, enhancing crop yield and quality. |

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and performance of these materials.

Material Properties

| Property | Description |

|---|---|

| Chemical Stability | High stability under various environmental conditions. |

| Reactivity | Reacts favorably with other compounds to form complex structures beneficial for material applications. |

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of various substances. Its role is crucial for quality control processes in laboratories.

Analytical Applications

| Application | Description |

|---|---|

| Detection | Used in assays for identifying specific compounds within complex mixtures. |

| Quantification | Facilitates accurate measurement of concentrations in various samples. |

Research in Organic Chemistry

As a building block for synthesizing more complex organic molecules, this compound plays a vital role in organic synthesis research.

Synthetic Pathways

The compound can undergo various reactions to yield different derivatives useful in further research:

- Nucleophilic Substitution : Allows for the introduction of diverse functional groups.

- Condensation Reactions : Facilitates the formation of larger molecular structures.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM . This inhibition can affect protein synthesis and cell growth pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure with a bromine atom instead of chlorine.

6-Chloro-2-nitropyridin-3-amine: Similar structure with a different substitution pattern.

6-Methoxy-3-nitropyridin-2-amine: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

6-Chloro-5-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

6-Chloro-5-methyl-3-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorine atom at the 6th position, a methyl group at the 5th position, and a nitro group at the 3rd position of the pyridine ring. These substitutions influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects. The chlorine and methyl groups contribute to the compound's stability and reactivity, influencing its interactions with enzymes and receptors.

Anticancer Properties

Research indicates that compounds containing nitropyridine moieties, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of nitropyridine can inhibit specific kinases critical for cancer cell growth and survival. In particular, this compound has been evaluated for its inhibitory effects on kinases such as MPS1 and p70S6Kβ, with notable results indicating potential applications in cancer therapy .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Similar compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to interact with AChE could enhance cognitive function by preventing the breakdown of acetylcholine .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Kinases : A study reported that this compound demonstrated an IC50 value of 444 nM against p70S6Kβ, indicating its potential as an anticancer agent by modulating key signaling pathways involved in cell proliferation.

- Neuroprotective Screening : In a screening for potential AChE inhibitors, derivatives similar to this compound exhibited promising inhibitory activity against AChE, suggesting its utility in treating Alzheimer's disease .

- Antimicrobial Activity : Other studies have suggested that nitropyridine compounds can exhibit antimicrobial properties, although specific data on this compound's antimicrobial efficacy remains limited and requires further investigation.

Comparative Analysis

| Compound Name | Anticancer Activity | AChE Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate (IC50: 444 nM) | Potential | Limited |

| Similar Nitropyridine Derivative | High | High | Moderate |

Eigenschaften

IUPAC Name |

6-chloro-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQCLXAYGVVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618664 | |

| Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202217-19-4 | |

| Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.